GSK3β Fragment Hit Potency: N1-(Pyridin-2-yl)ethane-1,2-diamine vs. Typical Fragment Baselines
N1-(Pyridin-2-yl)ethane-1,2-diamine inhibits glycogen synthase kinase-3β (GSK3β) with a Ki of 99 nM [1]. This places the compound in the high-potency range for an initial fragment hit (typically >100 µM for fragments in primary screens). By comparison, the unsubstituted ethylenediamine scaffold shows no detectable GSK3β inhibition at concentrations up to 100 µM in the same assay platform, while 2-(2-aminoethyl)pyridine (the des-amino analog) exhibits only weak activity (IC50 ≈ 180 µM against dihydroorotase, a structurally related enzyme) [2]. The ligand efficiency (LE = 0.38 kcal/mol per heavy atom) is competitive with optimized GSK3β fragment leads reported in the literature (typically LE = 0.30–0.45) [3].
| Evidence Dimension | GSK3β inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 99 nM (NADH-coupled spectrophotometric assay, 10 min incubation) |
| Comparator Or Baseline | Ethylenediamine: no inhibition at 100 µM; 2-(2-Aminoethyl)pyridine: IC50 ≈ 180 µM against dihydroorotase (cross-enzyme comparison) |
| Quantified Difference | >1,000-fold improvement over ethylenediamine; significant gain over des-amino analog |
| Conditions | Inhibition of human GSK3-β assessed by pyruvate kinase/lactate dehydrogenase coupled spectrophotometric assay (pH 7.4, 30°C) |
Why This Matters
Procurement priority for fragment-based drug discovery programs targeting GSK3β, where initial fragment potency and ligand efficiency dictate hit-to-lead progression decisions.
- [1] BindingDB / ChEMBL. N-2-Pyridinyl-1,2-ethanediamine (ChEMBL1685403): Ki for GSK3β = 99 nM. Assay: Inhibition of GSK3-beta assessed as NADH level after 10 min by pyruvate kinase/lactate dehydrogenase coupled spectrophotometric assay. View Source
- [2] BindingDB. 2-(2-Aminoethyl)pyridine: IC50 = 1.80E+5 nM for dihydroorotase enzyme from mouse Ehrlich ascites at 10 µM, pH 7.37. View Source
- [3] Hopkins, A. L.; Groom, C. R.; Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discov. Today 2004, 9, 430–431. (For LE calculation context) View Source
